N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only the C2- and C3-positions .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of the compound was identified based on liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
The compound exhibited substantial antiviral activity . The reaction involves a base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation .Scientific Research Applications
Neuroinflammation Imaging
A study conducted by Damont et al. (2015) focused on the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The study presented fluoroalkyl- and fluoroalkynyl- analogues with subnanomolar affinity for TSPO, comparable to that of the known molecule DPA-714. Radiolabeling with fluorine-18 and subsequent positron emission tomography (PET) imaging in a rodent model of neuroinflammation confirmed their potential as in vivo PET-radiotracers for neuroinflammation.
Tumor Imaging
Research by Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for their potential in tumor imaging with PET. The study developed three additional 18F-labeled derivatives showing increased uptake in S180 tumors, suggesting a promising avenue for cancer detection. The compounds were synthesized by nucleophilic substitution of tosylate and nitro precursors with 18F-fluoride, with in vitro and in vivo studies highlighting their tumor uptake kinetics.
Antituberculosis Activity
Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis (MTB) DNA gyrase. Among the compounds studied, one compound showed significant activity with an MTB MIC of 28.44 μM, offering a new potential chemical scaffold for antituberculosis drug development.
Cytotoxic Activity Against Cancer Cells
A study by Hassan et al. (2015) on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases found these compounds displayed cytotoxicity against four human cancer cell lines. This suggests their potential as chemotherapeutic agents, with further research needed to explore their mechanism of action and therapeutic windows.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , a group of heterocyclic compounds that have been extensively studied for their diverse biological activities.
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific mode of action of this compound would depend on its primary target.
Biochemical Pathways
Without specific information on the compound’s primary target, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazolo[3,4-d]pyrimidines have been implicated in a variety of biological pathways due to their diverse biological activities . Once the primary target of this compound is
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with enzymes and proteins . For example, compounds with a fluorobenzyl group have been found to interact with enzymes such as phosphazenes .
Cellular Effects
Related compounds have been shown to exhibit substantial antiviral activity .
Molecular Mechanism
Compounds with similar structures have been shown to undergo reactions such as free radical bromination and nucleophilic substitution .
Properties
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16(2)33-20-9-5-18(6-10-20)24(32)26-11-12-31-23-21(14-30-31)22(28-15-29-23)27-13-17-3-7-19(25)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,26,32)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGFRVUQHQZEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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